
2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolone derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. However, various studies have suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes. For example, this compound has been reported to inhibit the activity of bacterial DNA gyrase, which is an essential enzyme required for bacterial replication.
Biochemical and Physiological Effects:
2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has been reported to exhibit various biochemical and physiological effects. Some of the reported effects include antimicrobial, antiviral, and anticancer activities. Additionally, this compound has also been reported to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one in lab experiments include its potential applications in various scientific research fields and its relatively simple synthesis method. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at higher concentrations.
Orientations Futures
There are various future directions for the research on 2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one. Some of the potential future directions include the synthesis of novel thiazolone derivatives with improved biological activities, the investigation of the mechanism of action of this compound, and the development of new applications for this compound in various fields such as drug discovery and material science.
In conclusion, 2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a thiazolone derivative that has shown promising results in various scientific research fields. This compound has potential applications in medicinal chemistry, drug discovery, and material science. The synthesis method of this compound is relatively simple, but it has some limitations such as limited solubility in water and potential toxicity at higher concentrations. The future directions for the research on this compound include the synthesis of novel thiazolone derivatives, investigation of the mechanism of action, and the development of new applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves the reaction of 4-fluorobenzaldehyde and 2-aminocaproic acid in the presence of acetic anhydride and sulfuric acid. The reaction mixture is heated and stirred for several hours, and the resulting product is purified using column chromatography. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has shown potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and material science. This compound has been reported to exhibit antimicrobial, antiviral, and anticancer activities in various studies. Additionally, this compound has also been used as a building block for the synthesis of other thiazolone derivatives with potential biological activities.
Propriétés
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c17-13-7-5-12(6-8-13)11-14-15(20)18-16(21-14)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZVPYBWOLYMKX-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-(azepan-1-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5859438.png)
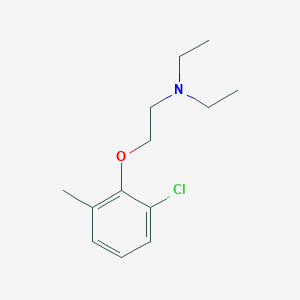
![5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B5859457.png)
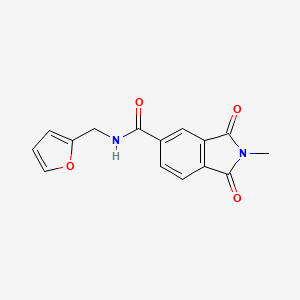
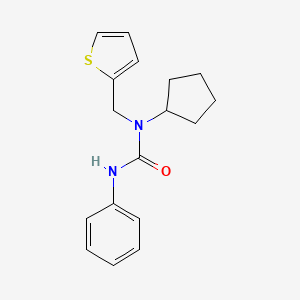
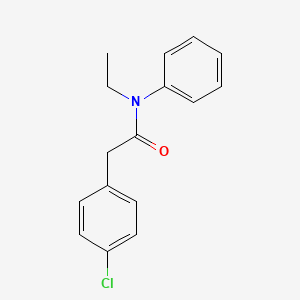
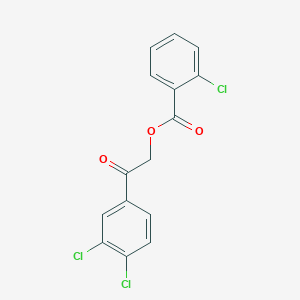
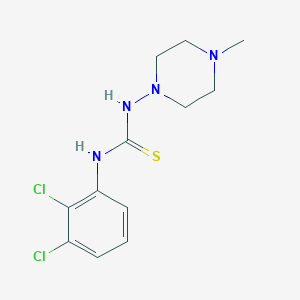
![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859507.png)
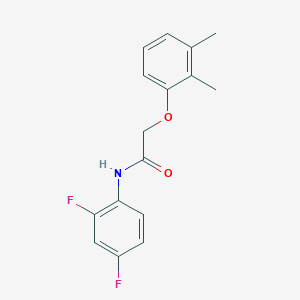

![2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5859538.png)
![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)
![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)